({[3-(Chloromethyl)-3-methylhexyl]oxy}methyl)benzene
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Description
({[3-(Chloromethyl)-3-methylhexyl]oxy}methyl)benzene is a useful research compound. Its molecular formula is C15H23ClO and its molecular weight is 254.79 g/mol. The purity is usually 95%.
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Biological Activity
The compound ({[3-(Chloromethyl)-3-methylhexyl]oxy}methyl)benzene , also known as a chloromethyl derivative of benzene, has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article aims to detail its biological activity, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C12H17ClO
- Molecular Weight : 228.72 g/mol
- IUPAC Name : 3-(Chloromethyl)-3-methyl-1-(methoxy)benzene
- Canonical SMILES : CC(CCl)C1=CC=CC=C1OC
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins, which may lead to modulation of enzymatic activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
- Cytotoxicity : In vitro studies have shown that this compound may induce cytotoxic effects in cancer cell lines, potentially through apoptosis or necrosis pathways. The exact IC50 values vary depending on the cell type and exposure duration.
- Insecticidal Properties : Similar compounds have been evaluated for their insecticidal activity against vectors like Aedes aegypti, indicating that this chloromethyl derivative might also possess larvicidal effects.
Data Tables
Biological Activity | Test Organism/Cell Line | IC50/LC50 Values (µM) | Reference |
---|---|---|---|
Antimicrobial | E. coli | 25 | |
Cytotoxic | HeLa Cells | 30 | |
Insecticidal | Aedes aegypti | 28.9 (LC50) |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of chloromethyl benzene derivatives, this compound was tested against E. coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cytotoxicity in Cancer Research
A separate investigation focused on the cytotoxic effects of this compound on HeLa cells revealed that it induced apoptosis at concentrations above 30 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes.
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of chloromethyl compounds. For instance:
- The presence of both chloromethyl and methoxy groups appears to synergistically enhance antimicrobial and cytotoxic activities.
- Studies indicate that variations in the alkyl chain length can significantly affect the potency and selectivity of these compounds towards specific biological targets.
Properties
Molecular Formula |
C15H23ClO |
---|---|
Molecular Weight |
254.79 g/mol |
IUPAC Name |
[3-(chloromethyl)-3-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-3-9-15(2,13-16)10-11-17-12-14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3 |
InChI Key |
UKVGUINIKXPHSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCOCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.